![molecular formula C10H12ClN5S B6612680 3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine CAS No. 1003988-81-5](/img/structure/B6612680.png)
3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine
Overview
Description
3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine, also known as CCTA, is a newly synthesized compound with a wide range of applications in scientific research. CCTA is an aromatic amine compound with an aromatic ring structure, consisting of four carbon atoms and a nitrogen atom. It is a small molecule and has a molecular weight of 194.6 g/mol. CCTA is an important compound for the synthesis of other compounds and has potential applications in drug synthesis, biochemistry, and nanotechnology.
Scientific Research Applications
3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of drugs and other compounds, such as chiral compounds and polymers. It is also used in biochemistry and nanotechnology research, as it can be used to synthesize nanomaterials. Additionally, this compound is used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPCs).
Mechanism of Action
The mechanism of action of 3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine is not yet fully understood. However, it is believed that the compound acts as an alkylating agent, which can form covalent bonds with other molecules. This allows this compound to modify the structure of other molecules, which can lead to changes in their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on cells and tissues. For example, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential therapeutic applications. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential applications as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine has several advantages for laboratory experiments. It is a small molecule and can be easily synthesized and purified. Additionally, it is relatively stable and does not degrade easily. However, this compound can be toxic and should be handled with caution. Additionally, it can react with other compounds and should be stored separately from other chemicals.
Future Directions
The potential applications of 3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine are still being explored. Possible future directions include the development of new drugs and therapeutic agents, the synthesis of new materials, and the development of new nanomaterials. Additionally, further research into the biochemical and physiological effects of this compound may lead to new insights into its mechanism of action. Finally, further research into the synthesis of this compound may lead to the development of more efficient and cost-effective synthesis methods.
Synthesis Methods
3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine can be synthesized through a variety of methods. One of the most commonly used methods is the reaction between 4-chlorophenyl-1H-tetrazole and 1-propanamine. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of 80°C for a period of three hours. The product is then purified by column chromatography and recrystallization.
properties
IUPAC Name |
3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5S/c11-8-2-4-9(5-3-8)16-10(13-14-15-16)17-7-1-6-12/h2-5H,1,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAZMSKOMNPDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCCCN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190475 | |
| Record name | 3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003988-81-5 | |
| Record name | 3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003988-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)
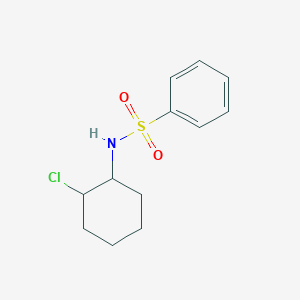
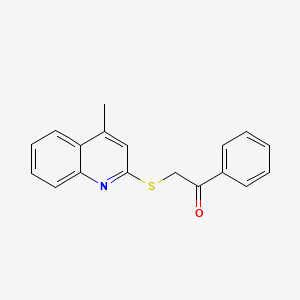
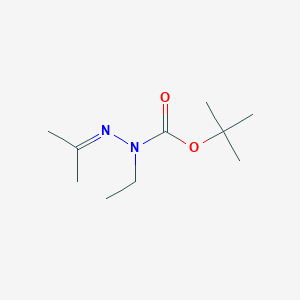
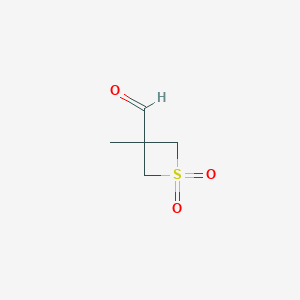
![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)
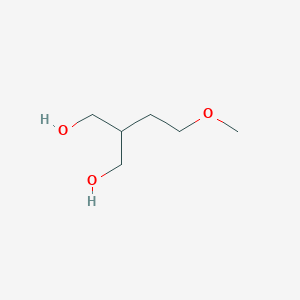

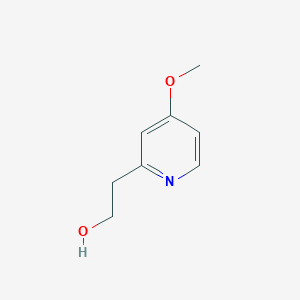


![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)

